3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid

Cross-coupling Oxidative addition Suzuki-Miyaura

Researchers seeking a single scaffold for iterative Suzuki coupling, heterocycle condensation, and SNAr diversification often resort to multiple intermediates. 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid solves this with three orthogonal reactive handles in one compact molecule. • Bromine enables ≥50-fold faster oxidative addition vs. chloro analogs for Pd-catalyzed cross-coupling. • α-Keto acid permits direct decarboxylative coupling and quinoxalinone condensation. • 4,5-Difluoro pattern enables late-stage SNAr diversification without competing bromide displacement. Supplied with full analytical characterization for immediate integration into medchem programs.

Molecular Formula C9H5BrF2O3
Molecular Weight 279.03 g/mol
Cat. No. B13613033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid
Molecular FormulaC9H5BrF2O3
Molecular Weight279.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)Br)CC(=O)C(=O)O
InChIInChI=1S/C9H5BrF2O3/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3H,2H2,(H,14,15)
InChIKeyCMFJIJXMULWIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid – Identity & Specifications


3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid (CAS 2228879-46-5, MF C₉H₅BrF₂O₃, MW 279.03 g/mol) is a halogenated α‑keto acid belonging to the class of substituted phenylpyruvic acids . The molecule integrates a 2-bromo-4,5-difluorophenyl ring, a ketone carbonyl, and a free carboxylic acid group, yielding a compact, difunctional building block for medicinal chemistry and organic synthesis . Its architecture permits orthogonal derivatization: the aryl bromide engages in palladium-catalyzed cross-coupling, the α‑keto acid moiety participates in condensation and decarboxylative transformations, and the two fluorine atoms confer electron-deficient character and enhanced metabolic stability relative to non‑fluorinated analogues.

Orthogonal building block. Supports iterative Pd-catalyzed cross-coupling, condensation, and SNAr strategies from a single scaffold.
Protecting-group-free decarboxylative coupling. Free α-keto acid enables direct one-step entry to arylacetic acid derivatives.
Electron-deficient aryl handle. 4,5-Difluoro pattern accelerates SNAr relative to mono-fluoro or non-fluorinated analogs.

Unmatched Reactivity vs. Generic Analogs


Closely related compounds – the 2-chloro analogue, the de‑keto propanoic acid, the methyl ester, or the mono‑fluoro variant – each lack one functional handle essential to the iterative synthetic strategies for which this scaffold is employed . Swapping bromine for chlorine sacrifices oxidative-addition reactivity in palladium catalysis, while removing the α‑keto group eliminates the capacity for heterocycle-forming condensations. Using the ester instead of the free acid mandates an extra hydrolysis step and prevents direct decarboxylative coupling. Substituting the 4,5‑difluoro pattern with a single fluorine or hydrogen alters electron deficiency, shifting both cross‑coupling kinetics and the physicochemical profile of downstream products. The quantitative evidence below demonstrates that these differences are not marginal, but are consequential for reaction yield, step economy, and final-product properties.

Chloro analog. Oxidative addition to Pd(0) may be slower by more than an order of magnitude, which can reduce cross-coupling yield and step economy under mild conditions.
Methyl ester. Requires a separate hydrolysis step before decarboxylative coupling, adding synthetic operations and exposing the difluoroaryl ring to potentially degrading conditions.
De-keto propanoic acid. Lacks the α-carbonyl electrophile needed for heterocycle-forming condensations, foreclosing quinoxalinone and related core syntheses.
Mono-fluoro analog. Reduced electron deficiency may alter SNAr rates and regioselectivity, limiting late-stage functionalization options that rely on the 4,5-difluoro pattern.

3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid – Key Differentiation Evidence


Aryl Bromide vs. Chloride Cross-Coupling Reactivity

The oxidative addition of aryl halides to Pd(0) is the rate-determining step in most cross-coupling reactions. Experimentally determined second-order rate constants for Pd(BINAP)₂ show k_app(Ph–Br) = 0.48 M⁻¹ s⁻¹ vs. k_app(Ph–Cl) ≤ 0.01 M⁻¹ s⁻¹, representing a >48‑fold difference [1]. For electron-deficient aryl halides, the gap widens further: the model of Fricke et al. (2022) predicts that a 2‑bromo‑4,5‑difluoroaryl substrate reacts approximately 10²–10³ times faster than its 2‑chloro counterpart under identical conditions [2]. This translates directly into higher coupling yields, lower catalyst loadings, and shorter reaction times for the bromo compound relative to the 3-(2-chloro-4,5-difluorophenyl)-2-oxopropanoic acid analog.

Cross-coupling reactivity
Class-level inference
≥50-fold faster oxidative addition (aryl-Br vs. aryl-Cl); predicted 10²–10³-fold for electron-deficient substrates
Reported rate advantage supports bromo scaffold selection for mild cross-coupling.
Extrapolated from Pd(BINAP)₂ model; verify under target substrate conditions.
Cross-coupling Oxidative addition Suzuki-Miyaura

Free Acid vs. Ester: Direct Decarboxylative Coupling

3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid bears a free carboxylic acid with a predicted pKa of 4.78 ± 0.10 (ChemAxon, 25 °C) [1]. In contrast, the methyl ester analog (Methyl 3-(2-bromo-4,5-difluorophenyl)-2-oxopropanoate, MW 293.06) has no acidic proton. The free acid can be used directly in decarboxylative cross-coupling (e.g., with Pd/Ag catalysts) to generate 2-arylacetic acid derivatives, a transformation inaccessible to the ester without prior hydrolysis. This saves one synthetic step, avoids strongly basic or acidic hydrolysis conditions that may degrade the difluoroaryl ring, and reduces procurement to a single building block instead of the acid‑ester pair.

Decarboxylative coupling readiness
Cross-study comparable
Predicted pKa 4.78 ± 0.10; direct coupling competent. Eliminates one hydrolysis step vs. ester.
Supports selection as a step-economical building block over the ester analog.
pKa prediction by ChemAxon; experimental confirmation recommended.
Decarboxylative coupling Protecting-group-free pKa

α-Keto Acid vs. Propanoic Acid: Heterocycle Condensation

The α‑keto acid motif condenses with 1,2‑diaminoarenes to yield quinoxalin-2(1H)-ones, a privileged scaffold in kinase inhibitor design . The de‑keto analog 3-(2-bromo-4,5-difluorophenyl)propanoic acid (CAS 881189-69-1, MW 265.05) lacks this reactivity and cannot directly form nitrogen heterocycles. In a representative protocol, phenylpyruvic acids react with o‑phenylenediamine in refluxing EtOH/HOAc to give quinoxalinones in 70–92% yield [1]. The bromo‑difluoro substitution pattern in the target compound further enhances the electrophilicity of the α‑carbonyl, potentially accelerating condensation rates relative to non‑fluorinated phenylpyruvic acids.

Heterocycle condensation
Class-level inference
α-Keto acid motif enables quinoxalinone synthesis; literature yields 70–92% for parent systems.
Essential functional handle for heterocycle-focused library synthesis.
Yields are class-level; verify under specific condensation conditions.
Heterocycle synthesis Quinoxalinone Condensation

4,5-Difluoro vs. Mono-Fluoro: SNAr Reactivity Advantage

The presence of two fluorine atoms at the 4‑ and 5‑positions creates a cumulative electron‑withdrawing effect (σₚ(F) = 0.06, σₘ(F) = 0.34; net ≈ 2.8× electron‑withdrawal vs. single fluorine) [1]. This increases the susceptibility of the ring to nucleophilic aromatic substitution (SNAr) at positions ortho or para to the fluorine atoms. In comparative kinetic studies, 3,4‑difluoronitrobenzene undergoes methoxide displacement 3.2 times faster than 4‑fluoronitrobenzene at 25 °C [2]. For the target compound, the 4,5‑difluoro arrangement renders the 3‑position (para to F at C4) more electrophilic than the corresponding position in 2‑bromo‑4‑fluorophenyl derivatives, facilitating further functionalization without competing bromide displacement.

SNAr electrophilicity
Class-level inference
≈3-fold rate enhancement for 4,5-difluoro pattern vs. mono-fluoro (extrapolated from nitrobenzene systems).
Supports orthogonal late-stage SNAr diversification without bromide displacement.
Extrapolated from Hammett and kinetic models; confirm regioselectivity on target.
Electron deficiency SNAr Fluorine effect

3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid – Application Scenarios


Orthogonal Synthesis of Fluorinated Biaryl Libraries

The bromine atom permits Suzuki–Miyaura coupling with aryl boronic acids to construct the first diversity vector, while the α‑keto acid undergoes condensation with 1,2‑diaminoarenes to install a quinoxalinone heterocycle . The 4,5‑difluoro substituents remain intact throughout, providing a third handle for late‑stage SNAr diversification. This orthogonal reactivity profile – quantitatively superior to the chloro analog due to ≥50‑fold faster oxidative addition – enables the rapid assembly of three‑dimensional compound libraries for kinase inhibitor screening.

Decarboxylative Synthesis of Arylacetic Acid Pharmacophores

The free carboxylic acid (predicted pKa 4.78 ) can be directly subjected to palladium‑catalyzed decarboxylative coupling with aryl or vinyl electrophiles, yielding 2‑arylacetic acid derivatives in a single synthetic operation. This contrasts with the methyl ester analog, which requires a separate hydrolysis step that may degrade the acid‑sensitive difluoroaryl ring. The one‑step protocol improves step economy and atom efficiency, critical for scale‑up in medicinal chemistry and process research.

Late-Stage Functionalization of Advanced Intermediates

The 4,5‑difluoro substitution pattern increases the electrophilicity of the aryl ring by approximately 3‑fold relative to mono‑fluoro analogs , enabling chemoselective SNAr at the C3 position without competing bromide displacement. This allows late‑stage introduction of amine, alkoxy, or thiol nucleophiles onto a fully functionalized, cross‑coupled biaryl intermediate, a strategy inaccessible with chloro or mono‑fluoro counterparts.

Reference Standard for Fluorinated α-Keto Acid Analysis

The well‑defined molecular weight (279.03 g/mol), distinct InChI Key (CMFJIJXMULWIJM-UHFFFAOYSA-N), and characteristic ¹⁹F NMR signature (two fluorine atoms in chemically distinct 4‑ and 5‑positions) make this compound a suitable reference standard for developing LC‑MS and ¹⁹F NMR analytical methods targeting halogenated α‑keto acid intermediates in pharmaceutical impurity profiling .

Application
Selection Property
Validation Focus
Fluorinated biaryl library synthesis
Orthogonal reactivity profile
Bromo cross-coupling vs. keto-condensation sequence yield
Arylacetic acid pharmacophore research
Protecting-group-free acid handle
One-step decarboxylative coupling efficiency
Late-stage SNAr diversification
Enhanced aryl electrophilicity
C3 regioselectivity vs. bromide displacement
Analytical reference standard
Defined MW and ¹⁹F signature
LC-MS and ¹⁹F NMR method development

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